4-Bromo-1-benzothiophene-2-carboxamide
Description
Significance of Benzothiophene (B83047) Scaffolds in Heterocyclic Chemistry
Benzothiophene and its derivatives are integral to the development of new therapeutic agents and functional materials. pharmaguideline.comchemistnotes.comimperial.ac.ukslideshare.net The planar, aromatic structure of the benzothiophene core, combined with the electron-rich sulfur atom, allows it to interact with a wide array of biological targets, including enzymes and receptors. slideshare.net This has led to the discovery of benzothiophene-containing compounds with a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. chemistnotes.comtutorsglobe.comksu.edu.sa
The structural versatility of the benzothiophene scaffold allows for the synthesis of a vast library of derivatives. pharmaguideline.comimperial.ac.uk Functionalization at various positions on the ring system can modulate the electronic properties and steric profile of the molecule, leading to tailored biological activities and physical characteristics. tutorsglobe.com Marketed drugs like Raloxifene (an estrogen receptor modulator), Zileuton (a leukotriene synthesis inhibitor), and Sertaconazole (an antifungal agent) feature the benzothiophene core, underscoring its therapeutic importance. taylorfrancis.com
Overview of 4-Bromo-1-benzothiophene-2-carboxamide within the Class of Benzothiophene Carboxamides
This compound belongs to the family of benzothiophene carboxamides, which are characterized by an amide functional group attached to the benzothiophene core. While specific research on this exact molecule is limited, its chemical nature can be understood by examining its constituent parts.
The core structure is a benzothiophene ring, substituted with a bromine atom at the 4-position of the benzene (B151609) ring and a carboxamide group at the 2-position of the thiophene (B33073) ring. The presence of the bromine atom, an electron-withdrawing group, can influence the electron density distribution of the entire ring system, affecting its reactivity. The carboxamide group at the 2-position is a key functional handle. The amide proton is weakly acidic, and the carbonyl group can act as a hydrogen bond acceptor. This functional group is crucial for forming interactions with biological macromolecules.
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 93103-86-7 |
| Molecular Formula | C₉H₆BrNOS |
| Molecular Weight | 256.12 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1Br)SC(=C2)C(=O)N |
Contextualization with Related Heterocyclic Systems (e.g., Thiophenes, Indoles, Benzofurans)
To fully appreciate the chemical properties of this compound, it is useful to compare its core benzothiophene structure with related bicyclic and monocyclic heterocyclic systems such as benzofurans, indoles, and their parent rings (thiophene, furan, and pyrrole).
These five-membered heterocyclic rings are all aromatic, possessing a sextet of π-electrons delocalized over the five atoms. chemistnotes.com However, the nature of the heteroatom (S, O, or N) significantly influences their aromaticity and reactivity. The order of aromaticity is generally considered to be Thiophene > Pyrrole (B145914) > Furan. pharmaguideline.com This trend is influenced by the electronegativity of the heteroatom; the less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization into the π-system compared to the more electronegative oxygen in furan. pharmaguideline.com
When these rings are fused to a benzene ring, forming benzothiophene, benzofuran (B130515), and indole (B1671886), their fundamental properties are modulated, but the general trends in reactivity often remain.
| Heterocycle | Parent Ring | Key Structural Feature | Relative Aromaticity | General Reactivity towards Electrophiles |
| Benzothiophene | Thiophene | Contains a sulfur atom. | High | Less reactive than benzofuran and indole. |
| Benzofuran | Furan | Contains an oxygen atom. | Low | More reactive than benzothiophene. |
| Indole | Pyrrole | Contains a nitrogen atom. | Intermediate | Most reactive of the three. |
The reactivity of these bicyclic systems towards electrophilic substitution is a key point of comparison. Indole is the most reactive, with electrophilic attack preferentially occurring at the C3 position of the pyrrole ring. stackexchange.com Benzofuran is also highly reactive, with substitution favoring the C2 position. tutorsglobe.com Benzothiophene is the least reactive of the three, reflecting the higher aromatic stability conferred by the thiophene ring; however, it still undergoes electrophilic substitution, typically at the C2 or C3 position depending on the reaction conditions. tutorsglobe.comtaylorfrancis.com The presence of substituents, such as the bromo and carboxamide groups in the title compound, will further direct and influence any subsequent chemical transformations.
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAQLCCPZXSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541560 | |
| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93103-86-7 | |
| Record name | 4-Bromo-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Bromo 1 Benzothiophene 2 Carboxamide and Its Derivatives
Approaches for the Construction of the Benzothiophene (B83047) Core
The formation of the benzothiophene ring system is a critical step in the synthesis of the target molecule. Various methods have been developed, each with its own set of advantages and applications.
Transition-Metal-Catalyzed Intramolecular C–Heteroatom Bond Formation
Transition-metal catalysis, particularly with palladium and copper, offers powerful tools for the intramolecular formation of the C–S bond, leading to the benzothiophene core. These reactions often proceed with high efficiency and functional group tolerance.
Palladium-catalyzed reactions are instrumental in the synthesis of substituted benzothiophenes. One common approach involves the intramolecular cyclization of a precursor bearing an aryl halide and a thioether or a related sulfur-containing moiety. For instance, a suitably substituted 2-iodinated diaryl thioether can undergo ring closure to form the dibenzothiophene (B1670422) skeleton, a reaction that highlights the capability of palladium catalysts to facilitate C–S bond formation. While not a direct synthesis of 4-bromo-1-benzothiophene, this methodology illustrates a key principle applicable to its synthesis.
Copper-catalyzed Ullmann-type C–S bond coupling is another cornerstone in the synthesis of benzothiophenes. This method can be employed for the intramolecular cyclization of substrates containing an aryl halide and a thiol or thiolate group. The reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as 1,10-phenanthroline (B135089) provides a pathway to the benzothiophene ring system. organic-chemistry.org This approach combines C–S bond formation with a subsequent Wittig-type reaction to construct the heterocyclic core. The versatility of copper catalysis is further demonstrated in the coupling of aryl iodides with a variety of thiols, a fundamental transformation that can be adapted for intramolecular applications. uu.nl
Electrophilic Sulfur-Mediated Cyclization of o-Alkynyl Thioanisoles
Electrophilic cyclization of o-alkynyl thioanisoles represents a direct and efficient method for constructing the benzothiophene ring. This strategy involves the attack of an external electrophile on the alkyne, which triggers an intramolecular cyclization by the sulfur atom.
Various electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sources of sulfenyl or selenyl groups (e.g., PhSCl, PhSeCl), have been successfully employed. acs.org The choice of electrophile can introduce functionality at the 3-position of the resulting benzothiophene. For instance, the use of bromine would lead to a 3-bromo-benzothiophene derivative. The reaction is believed to proceed through the formation of a cationic intermediate upon electrophilic attack on the triple bond, which is then intercepted by the nucleophilic sulfur atom to close the ring. acs.org This methodology is highly effective for a range of aryl-, vinyl-, and alkyl-substituted terminal acetylenes, providing excellent yields of the corresponding benzothiophenes. acs.org
Precursor Synthesis via Bromination of Indole (B1671886) Derivatives and Cyclization Reactions
While a direct synthetic route from brominated indole derivatives to 4-bromo-1-benzothiophene-2-carboxamide is not extensively documented, the structural similarity between indoles and benzothiophenes suggests the potential for analogous synthetic strategies. The synthesis of functionalized indoles often involves cyclization reactions of appropriately substituted anilines. For instance, 3-iodoindoles can be prepared by the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization with iodine. nih.govbohrium.com This highlights the utility of building heterocyclic systems from acyclic precursors.
The synthesis of benzothiophene and indole derivatives can also be achieved through metal-free conditions, such as base-promoted propargyl–allene rearrangement followed by cyclization and allyl migration. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These methods provide alternative pathways to the core heterocyclic structures, avoiding the use of transition metals.
Synthesis of 4-Bromobenzo[b]thiophene (B1340190) as a Key Intermediate
4-Bromobenzo[b]thiophene is a crucial intermediate in the synthesis of the target carboxamide. Several methods for its preparation have been reported, often starting from commercially available materials.
One synthetic route begins with 3-bromophenol. guidechem.com This starting material is reacted with 2-bromo-1,1-dimethoxyethane (B145963) in the presence of potassium carbonate in DMF to yield 1-bromo-3-(2,2-dimethoxyethylthio)benzene. guidechem.com This intermediate is then subjected to cyclization using polyphosphoric acid (PPA) in chlorobenzene (B131634) at elevated temperatures to afford 4-bromobenzo[b]thiophene in good yield. guidechem.com
Another approach utilizes 2-bromo-6-fluorobenzaldehyde (B104081) as the starting material. google.compatsnap.com This compound is reacted with a halogenated methyl mercaptan (such as chloromethylmercaptan or bromomethylmercaptan) in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or sodium carbonate) and an organic solvent (e.g., DMF, acetone, or THF). google.compatsnap.com The resulting intermediate, a 2-chloro(or bromo)methylthio-6-bromobenzaldehyde, then undergoes a Wittig-type reaction with triphenylphosphine (B44618) to yield 4-bromobenzo[b]thiophene. google.com
A different strategy involves the direct bromination of benzo[b]thiophene. chemicalbook.com This reaction can be carried out using hydrogen peroxide and sodium bromide in acetic acid, with a catalyst, under pressure. chemicalbook.com This method provides a high yield of the desired 4-bromobenzo[b]thiophene. chemicalbook.com
| Starting Material | Reagents | Key Steps | Yield |
| 3-Bromophenol | 1. 2-Bromo-1,1-dimethoxyethane, K₂CO₃, DMF2. Polyphosphoric acid, Chlorobenzene | Etherification, Cyclization | 78.0% |
| 2-Bromo-6-fluorobenzaldehyde | 1. Chloromethylmercaptan, K₂CO₃, Acetone2. Triphenylphosphine, Toluene | Thioether formation, Wittig reaction | 93% (for the first step) |
| Benzo[b]thiophene | H₂O₂, NaBr, Acetic acid, Catalyst | Bromination | 98.8% |
Formation of the Carboxamide Linkage
Once the 4-bromobenzothiophene core, functionalized with a carboxylic acid at the 2-position, is obtained, the final step is the formation of the carboxamide bond.
Amidation Reactions (e.g., Coupling of Indole Derivatives with Benzothiophene Carboxylic Acid)
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine or, in this case, ammonia (B1221849) or an ammonia equivalent.
A common method for this transformation is the use of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for the coupling of carboxylic acids with amines, including electron-deficient anilines. nih.gov Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) is another widely used system. nih.govluxembourg-bio.com These reagents form a highly reactive acyliminium ion intermediate that readily reacts with the amine. nih.gov
The synthesis of acylhydrazones from benzothiophene-2-carboxylic acid provides a closely related example. In this procedure, the carboxylic acid is coupled with tert-butyl carbazate (B1233558) using DCC and a catalytic amount of DMAP in dichloromethane (B109758). nih.gov This demonstrates the feasibility of activating the carboxylic acid at the 2-position of the benzothiophene ring for reaction with a nitrogen nucleophile.
For the synthesis of the primary amide, this compound, 4-bromo-1-benzothiophene-2-carboxylic acid would be the direct precursor. This carboxylic acid can be activated using one of the aforementioned coupling reagents, followed by the introduction of ammonia to form the desired carboxamide.
| Coupling Reagent System | Base | Solvent | Key Intermediate |
| EDC / HOBt | DIPEA | Acetonitrile | Reactive HOBt ester |
| DCC / DMAP | - | Dichloromethane | O-acylisourea |
Conjugation of Carboxyl Substituents of Bromo-benzothiophene with Primary Amines
The synthesis of the target compound, this compound, is achieved through the formation of an amide bond. This process typically begins with the precursor 4-Bromo-1-benzothiophene-2-carboxylic acid. frontierspecialtychemicals.com The conjugation of this carboxylic acid with a primary amine, such as ammonia, can be accomplished via several standard peptide coupling methodologies.
One common approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be done by converting the carboxylic acid into a more reactive acyl chloride. This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM). The resulting 4-bromo-1-benzothiophene-2-carbonyl chloride is then reacted with ammonia to yield the desired carboxamide. mdpi.com
Alternatively, direct coupling of the carboxylic acid with the amine can be mediated by dehydrating agents. A widely used method employs a combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, like 4-dimethylaminopyridine (DMAP). mdpi.com In this procedure, the carboxylic acid, amine, DCC, and DMAP are stirred in an anhydrous solvent, leading to the formation of the amide bond.
Table 1: Reagents for Amide Bond Formation
| Method | Activating/Coupling Agents | Solvent (Typical) | Ref. |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | mdpi.com |
Synthesis of Functionalized Derivatives of this compound
The this compound scaffold serves as a versatile platform for the synthesis of more complex functionalized derivatives. The bromine atom at the C4 position is a key handle for introducing a variety of substituents through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The success of SNAr reactions depends on the electronic nature of the aromatic ring and the reaction conditions. The benzothiophene ring system, combined with the electron-withdrawing nature of the carboxamide group, can influence the reactivity of the C-Br bond towards nucleophilic attack. libretexts.org
This reaction pathway allows for the introduction of a diverse range of functional groups. Various nucleophiles, including alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), can displace the bromide ion. These reactions often require elevated temperatures and may be facilitated by the use of a catalyst, such as a copper or nickel complex, to achieve efficient conversion. acs.org The generally accepted mechanism for SNAr involves a two-step process: initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group (bromide) to restore aromaticity. libretexts.org
Selective Arylation Methodologies (e.g., Suzuki Cross-Coupling)
A powerful and widely used method for the functionalization of aryl halides is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl halide (this compound) with an organoboron reagent, typically an arylboronic acid or its ester. nih.govrsc.org This methodology is highly valued for its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov
The reaction facilitates the synthesis of 4-aryl-1-benzothiophene-2-carboxamide derivatives. The general protocol involves reacting the bromo-substituted substrate with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium sources and ligands can be employed to optimize the reaction. This modular approach allows for the synthesis of a large library of compounds by varying the arylboronic acid coupling partner. rsc.org
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Examples | Ref. |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | mdpi.comnih.gov |
| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | mdpi.comnih.gov |
| Solvent System | Dioxane/H₂O, 2-MeTHF | mdpi.comnih.gov |
| Boron Reagent | Arylboronic acids, Arylboronic esters | nih.govrsc.org |
Preparation of N-Phenylbenzo[b]thiophene-2-carboxamide Analogues
Analogues of the title compound featuring a phenyl substituent on the amide nitrogen can be synthesized from the same carboxylic acid precursor, 4-Bromo-1-benzothiophene-2-carboxylic acid. The synthetic strategy is analogous to the one described in section 2.2.2, but it utilizes aniline (B41778) or a substituted aniline as the primary amine nucleophile instead of ammonia.
The reaction involves the coupling of 4-Bromo-1-benzothiophene-2-carboxylic acid with aniline. This transformation can be carried out by first converting the carboxylic acid to its corresponding acyl chloride with a reagent like thionyl chloride, followed by the addition of aniline. mdpi.com Alternatively, direct amide formation can be promoted using standard peptide coupling reagents such as DCC and DMAP. These methods provide a direct route to N-aryl substituted bromo-benzothiophene carboxamides, expanding the structural diversity of the compound family. researchgate.net
Synthesis of Ester Precursors (e.g., Ethyl 4-Bromo-1-benzothiophene-2-carboxylate)
The synthesis of the parent carboxamide and its N-substituted derivatives often proceeds through an ester intermediate, such as Ethyl 4-bromo-1-benzothiophene-2-carboxylate. simsonpharma.compharmaffiliates.comchemical-suppliers.eu This ester is typically prepared from 4-Bromo-1-benzothiophene-2-carboxylic acid.
A classic and straightforward method for this esterification is the Fischer-Speier esterification. This involves heating the carboxylic acid in an excess of the desired alcohol (ethanol, in this case) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the removal of water as it is formed.
An alternative two-step procedure involves the conversion of the carboxylic acid to the more reactive 4-bromo-1-benzothiophene-2-carbonyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then treated with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ethyl ester in high yield. This ester can then be converted to the desired carboxamide by aminolysis.
Advanced Spectroscopic Characterization of 4 Bromo 1 Benzothiophene 2 Carboxamide
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The FT-IR spectrum of 4-Bromo-1-benzothiophene-2-carboxamide would be characterized by absorption bands corresponding to its distinct functional groups.
Key expected vibrations for this molecule include the N-H stretching of the amide group, typically appearing as one or two bands in the 3100-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the amide is a strong, prominent band expected around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzothiophene (B83047) ring system would appear in the 1450-1600 cm⁻¹ region. The C-S bond of the thiophene (B33073) ring and the C-Br bond would exhibit characteristic absorptions in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Predicted FT-IR Peaks for this compound
| Frequency Range (cm⁻¹) | Assignment | Intensity |
| 3400 - 3100 | N-H Stretching (Amide) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H Stretching | Medium |
| 1680 - 1640 | C=O Stretching (Amide I) | Strong |
| 1620 - 1580 | N-H Bending (Amide II) | Medium |
| 1600 - 1450 | Aromatic C=C Stretching | Medium-Strong |
| 800 - 600 | C-S Stretching | Medium |
| 700 - 500 | C-Br Stretching | Medium-Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character are often more intense in Raman spectra.
For this compound, the aromatic ring C=C stretching vibrations are expected to be strong in the FT-Raman spectrum. The C-S and C-Br stretching vibrations are also typically well-defined. The carbonyl (C=O) stretch is observable, though often weaker than in the IR spectrum. This technique is particularly useful for studying the skeletal vibrations of the fused ring system.
Interactive Data Table: Predicted FT-Raman Peaks for this compound
| Frequency Range (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium |
| 1600 - 1450 | Aromatic C=C Stretching | Strong |
| 1400 - 1300 | Ring Skeletal Vibrations | Medium |
| 800 - 600 | C-S Stretching | Strong |
| 700 - 500 | C-Br Stretching | Strong |
Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance Raman signals by several orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). SERS is a powerful tool for studying the adsorption behavior and orientation of molecules on a surface.
A SERS study of this compound would involve adsorbing the molecule onto a SERS-active substrate. The enhancement of specific vibrational modes can provide insights into how the molecule interacts with the metal surface. For instance, if the sulfur atom of the thiophene ring or the oxygen/nitrogen atoms of the carboxamide group are involved in binding to the surface, the vibrations associated with these groups would likely be significantly enhanced. This allows for the determination of the molecule's orientation upon adsorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shifts
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would display signals for the aromatic protons and the amide protons.
The three protons on the benzene (B151609) portion of the molecule and the single proton on the thiophene ring (at position 3) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their precise chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position relative to the bromine, sulfur, and carboxamide substituents. The amide protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but is often found downfield (e.g., 7.5-9.0 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (-NH₂) | 7.5 - 9.0 | Broad Singlet |
| Aromatic (H3) | ~8.0 | Singlet |
| Aromatic (H5, H6, H7) | 7.0 - 8.5 | Doublet, Triplet, etc. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each of the nine unique carbon atoms.
The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The aromatic carbons of the fused ring system would resonate between approximately 120 and 145 ppm. The carbon atom attached to the bromine (C4) would be influenced by the halogen's electronegativity and heavy atom effect, affecting its chemical shift. Quaternary carbons (those not attached to any hydrogens, such as C2, C3a, C4, and C7a) can sometimes show lower intensity signals.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Amide (C=O) | 160 - 170 |
| Aromatic (C2, C3, C3a, C4, C5, C6, C7, C7a) | 120 - 145 |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it would confirm the molecular weight and provide structural information through analysis of its fragmentation patterns.
Mass Fragmentation Pattern Analysis
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged pieces. Analyzing the m/z values of these fragments helps elucidate the molecule's structure.
Key characteristics that would be expected in the mass spectrum include:
Isotope Pattern: The presence of a bromine atom would result in a characteristic M+2 peak (a second peak two mass units higher than the molecular ion peak) with nearly equal intensity (approximately 98%) to the molecular ion peak, due to the natural abundance of the 79Br and 81Br isotopes.
Common Fragmentations: Fragmentation of bromo-aromatic compounds often involves the loss of the bromine atom (M-Br) or hydrogen bromide (M-HBr). miamioh.edu For a benzothiophene derivative, cleavage of the thiophene ring or loss of sulfur-containing fragments might also occur. nih.gov The carboxamide group could lead to characteristic losses of NH2 (M-16) or the entire CONH2 group (M-44).
A hypothetical fragmentation table is presented below to illustrate the kind of data this analysis would yield.
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |
| 255/257 | [M]+• Molecular ion |
| 176 | [M - Br]+ |
| 211/213 | [M - CONH2]+ |
| 148 | [M - Br - CO]+ |
| 76 | [C6H4]+• |
Note: This table is illustrative and not based on experimental data for the specific compound.
Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)
MALDI-TOF is a soft ionization technique in mass spectrometry, particularly useful for analyzing molecules with low volatility or thermal instability without causing significant fragmentation. For a small molecule like this compound, MALDI-TOF would be primarily used to accurately determine its molecular weight. The resulting spectrum would be expected to show a dominant peak corresponding to the protonated molecule [M+H]+ or its adduct with a cation from the matrix or salt (e.g., [M+Na]+ or [M+K]+), with the characteristic bromine isotope pattern clearly visible. This technique is highly sensitive and provides precise mass information, confirming the elemental composition of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The benzothiophene core is a strong chromophore.
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the conjugated aromatic system of the benzothiophene ring. The presence of the bromine atom and the carboxamide group as substituents would influence the position (λmax) and intensity of these absorption bands compared to the parent benzothiophene molecule. researchgate.netnii.ac.jp For instance, the carboxamide group, acting as a chromophore, can extend the conjugation and cause a bathochromic (red) shift in the absorption maxima.
Simulated UV-Vis Spectra via Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of vertical electronic excitations from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. scispace.com
A TD-DFT study of this compound would provide:
Predicted λmax: The calculated wavelengths of maximum absorption.
Oscillator Strengths: Theoretical values corresponding to the intensity of each electronic transition.
Molecular Orbital Contributions: Identification of the specific molecular orbitals (e.g., HOMO, LUMO) involved in the most prominent electronic transitions, offering insight into the nature of the excitations (e.g., intramolecular charge transfer).
A representative data table from a TD-DFT calculation is shown below.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 310 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 0.21 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (75%) |
Note: This table is illustrative and not based on actual calculation results for the specific compound.
Despite a comprehensive search for crystallographic data on this compound, no specific single-crystal X-ray diffraction studies for this compound could be located in the available resources.
Consequently, the detailed analysis of its solid-state structure, as outlined in the requested article format, cannot be provided at this time. Information regarding its crystal system, space group, unit cell parameters, molecular conformation, bond lengths, and angles remains undetermined. Furthermore, an analysis of its intermolecular interactions, including hydrogen bonding networks and potential π-π stacking, is not possible without the foundational crystallographic data.
Further experimental investigation, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to elucidate the precise three-dimensional structure and crystal packing of this compound. Such a study would be necessary to furnish the specific details requested for the article.
Crystallographic Analysis and Solid State Structural Elucidation
Polymorphism and Comparative Structural Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences. For 4-Bromo-1-benzothiophene-2-carboxamide, a polymorph screening study would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any different crystalline forms.
Should multiple polymorphs be discovered, a comparative structural analysis would be undertaken. This would involve a detailed comparison of the unit cell parameters, space groups, and, most importantly, the intermolecular interactions present in each form. The differences in packing and intermolecular forces would explain the variations in their physical properties. For instance, one polymorph might be stabilized by a network of strong hydrogen bonds, while another might be dominated by weaker van der Waals forces and C–H⋯π interactions. Such comparative analyses have been performed on other benzothiophene (B83047) derivatives, revealing how subtle changes in substitution can lead to significant differences in solid-state structures.
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. This approach is instrumental in performing geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. researchgate.net
For 4-Bromo-1-benzothiophene-2-carboxamide, DFT calculations would be used to predict its most stable three-dimensional structure. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to compute key electronic properties such as total energy, dipole moment, and the energies of molecular orbitals, which are essential for understanding the molecule's stability and polarity. researchgate.netnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a balanced and reliable description of molecular properties for a wide range of organic compounds. nih.govpsu.edu
The basis set, such as 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. nih.govresearchgate.net The inclusion of "++" indicates the addition of diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" notation signifies the addition of polarization functions, which allow for non-spherical distortion of the electron density and are crucial for accurately describing chemical bonds. nih.govbohrium.com This combination of B3LYP with the 6-311++G(d,p) basis set is a well-established and robust methodology for studying the structure and electronics of heterocyclic compounds like benzothiophene (B83047) derivatives. researchgate.netnih.govnih.govbohrium.com
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding chemical reactivity and electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This transition is fundamental to understanding intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon electronic excitation. nih.gov For this compound, the analysis would reveal the distribution of the HOMO and LUMO across the benzothiophene core, the bromine atom, and the carboxamide group, indicating the likely paths of electron transfer.
Table 1: Illustrative Frontier Molecular Orbital Data This table demonstrates the type of data generated from a HOMO-LUMO analysis. The values are representative for similar heterocyclic compounds and not specific to this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.4 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. mdpi.com
In an MEP map, different colors represent different values of the electrostatic potential.
Red and Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms.
Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen and the sulfur atom due to their lone pairs. A region of positive potential (blue) would likely be located around the amide hydrogens, indicating their acidic nature and ability to act as hydrogen bond donors. The bromine atom would also influence the electrostatic potential on the benzene (B151609) ring. researchgate.netresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between a ligand and a protein receptor.
While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous benzothiophene structures provides significant insights into their potential binding mechanisms. Computational studies on benzothiophene derivatives reveal their promise as versatile scaffolds for drug design, with demonstrated potential for anti-inflammatory, anti-viral, and antimicrobial activities. nih.govresearchgate.net
For instance, molecular docking analyses of the related compound 1-benzothiophene-2-carboxylic acid have been simulated against various enzymes to probe its therapeutic potential. nih.gov Similarly, studies on other thiophene (B33073) carboxamide derivatives have elucidated their binding modes within enzyme active sites, such as the c-Jun N-terminal kinase (JNK1). nih.gov These investigations reveal that the carboxamide group often plays a crucial role in forming hydrogen bonds with key amino acid residues (e.g., Gln37, Met111) in the ATP binding site, which is essential for inhibitory activity. nih.gov
Docking studies on a series of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus (MRSA) have identified critical interactions and high binding affinities, highlighting their potential as novel antibiotics. researchgate.netimist.ma These findings suggest that this compound likely interacts with protein targets through a combination of hydrogen bonding via its carboxamide moiety and hydrophobic or halogen bonding interactions involving the brominated benzothiophene ring.
Table 1: Example of Molecular Docking Results for Benzothiophene Derivatives Against Various Protein Targets Note: This table is illustrative of the types of results obtained for related compounds, as specific data for this compound is not available.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |
| Benzothiophene Derivatives | MRSA Target Protein | -6.38 | Not Specified | Antibiotic researchgate.net |
| Thiophene-3-carboxamide | JNK1 (ATP binding site) | Not Specified | Gln37, Met111 | JNK Inhibition nih.gov |
| 1-Benzothiophene-2-carboxylic acid | Various Enzymes (1DLO, 1LCS, etc.) | Not Specified | Not Specified | Anti-inflammatory, Anti-viral nih.gov |
The interaction between a ligand and a protein is a dynamic process that can lead to conformational changes in both molecules. Two primary models describe these mechanisms: the "induced fit" model, where the protein's active site changes shape to accommodate the ligand, and the "conformational selection" model, where the ligand binds to a specific, pre-existing conformation of the protein. nih.govnih.gov
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry methods are invaluable for predicting spectroscopic properties, which helps in the interpretation of experimental data and structural elucidation.
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.comresearchgate.net This method has been successfully applied to the related compound 1-benzothiophene-2-carboxylic acid to calculate its ¹H and ¹³C NMR chemical shifts. nih.gov Such calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, which provides a good balance between accuracy and computational cost. nih.govresearchgate.net
The GIAO/DFT approach is known to yield theoretical chemical shifts that are in good agreement with experimental values for a wide range of organic molecules. researchgate.netimist.ma By calculating the isotropic magnetic shielding tensors for each nucleus and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. imist.ma This predictive power is crucial for confirming molecular structures and assigning signals in complex experimental spectra.
Theoretical calculations are also used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. For 1-benzothiophene-2-carboxylic acid, vibrational frequency calculations were carried out using the B3LYP/6-311++G(d,p) level of theory. nih.gov The resulting theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. scispace.com
The assignment of these calculated vibrational modes to specific molecular motions (e.g., C-H stretching, C=O stretching, ring deformations) is achieved through Potential Energy Distribution (PED) analysis. nih.govscispace.com This detailed assignment provides a fundamental understanding of the molecule's vibrational properties.
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for 1-Benzothiophene-2-carboxylic acid Data adapted from studies on a closely related analogue. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |
| O-H Stretch | ~3570 | ~3400-2500 | Carboxylic acid O-H stretching |
| C=O Stretch | ~1720 | ~1680 | Carboxamide C=O stretching |
| C=C Stretch | ~1590 | ~1595 | Aromatic ring C=C stretching |
| C-S Stretch | ~840 | ~835 | Thiophene ring C-S stretching |
Thermodynamic Investigations of Molecular Stability and Interactions
Computational methods can be used to investigate the thermodynamic properties of molecules, providing insights into their stability and the nature of their intermolecular interactions. For 1-benzothiophene-2-carboxylic acid, theoretical studies have shown that the stability of its crystalline structure arises from a network of intermolecular hydrogen bonds, including O-H···O, C-H···O, and S-H···O interactions. nih.gov
Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the spontaneity and stability of molecular complexes and reactions. researchgate.net For instance, calculations of the dipole moment for monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid help to understand its polarity and interaction potential. nih.gov Such investigations are critical for predicting how this compound might behave in different chemical environments and how it interacts with biological targets, ultimately influencing its stability and bioavailability.
Kinetic Isotope Effects (KIEs) and their Computational Correlations in Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for understanding the reaction mechanisms of molecules like this compound. One of the key areas of investigation is the study of kinetic isotope effects (KIEs), which, when combined with computational models, can offer profound insights into the transition states of chemical reactions.
The kinetic isotope effect is a phenomenon observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. baranlab.orgepfl.ch This effect arises primarily from the difference in zero-point vibrational energies between the isotopically labeled and unlabeled molecules. baranlab.org Heavier isotopes form stronger bonds and have lower zero-point energies, thus requiring more energy to reach the transition state if that bond is broken or significantly altered during the rate-determining step.
For this compound, KIE studies could be instrumental in elucidating mechanisms of reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling), or reactions involving the carboxamide group. For instance, in a reaction where the carbon-bromine (C-Br) bond is cleaved in the rate-determining step, one would expect a primary KIE. This can be experimentally measured by comparing the reaction rate of the standard molecule with one that has been isotopically labeled, for example, with Carbon-13 at the C4 position.
Computational methods, particularly Density Functional Theory (DFT), are employed to correlate these experimental findings with theoretical models of the reaction mechanism. By calculating the vibrational frequencies of the ground state and the transition state for both the isotopically labeled and unlabeled species, the KIE can be predicted. The congruence between the experimentally measured KIE and the computationally predicted KIE for a proposed transition state structure provides strong evidence for that reaction pathway. nih.gov
For example, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, a key step is the oxidative addition of the C-Br bond to the palladium catalyst. nih.gov Computational modeling could be used to calculate the expected ¹³C KIE for different potential transition states, such as oxidative addition to a monoligated or a bisligated palladium complex. nih.gov
A hypothetical study might yield results similar to those presented in the interactive table below. This table illustrates how different computed KIE values for various proposed mechanisms can be compared to experimental data to determine the most likely reaction pathway.
| Reaction Coordinate | Isotopic Position | Proposed Mechanism | Computed KIE (DFT) | Experimental KIE |
| C4-Br Bond Cleavage | ¹³C at C4 | SₙAr | 1.045 | 1.042 ± 0.003 |
| C4-Br Bond Cleavage | ¹³C at C4 | Oxidative Addition (Monoligated Pd) | 1.022 | 1.020 ± 0.002 |
| C4-Br Bond Cleavage | ¹³C at C4 | Oxidative Addition (Bisligated Pd) | 1.035 | 1.020 ± 0.002 |
| Amide N-H Bond Cleavage | ²H at N | Base-mediated deprotonation | 2.5 | 2.3 ± 0.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of data that would be generated in a computational and experimental study of the kinetic isotope effects for this compound.
The analysis of such data would suggest that for the C4-Br bond cleavage, the mechanism involving oxidative addition to a monoligated palladium species is the most probable, as the computed KIE closely matches the experimental value. nih.gov Similarly, a significant deuterium (B1214612) KIE would confirm that the N-H bond of the carboxamide is broken in the rate-determining step of a reaction involving that functional group. These theoretical investigations are invaluable for building a detailed, atomistic understanding of reaction mechanisms, which is crucial for reaction optimization and the design of new synthetic methodologies.
Advanced Applications in Chemical Research
Chemical Biology Tools and Mechanistic Probes
Derivatives of the 4-Bromo-1-benzothiophene-2-carboxamide scaffold have emerged as potent and selective modulators of complex biological processes. Their rigid, planar structure and capacity for diverse functionalization make them ideal starting points for the design of chemical probes to investigate and influence cellular pathways.
Modulation of Specific Biological Aggregation Pathways (e.g., Amyloid Beta (Aβ42) Aggregation)
The aggregation of amyloid beta (Aβ) peptides, particularly the Aβ42 isoform, is a pathological hallmark of Alzheimer's disease. Molecules capable of interfering with this aggregation process are valuable as research tools and potential therapeutic leads. Benzothiophene-2-carboxamide derivatives have been investigated for their ability to modulate Aβ aggregation. Docking studies with Aβ42 fibrils have shown that these compounds can intercalate between the amino acid residues of the fibrils. These interactions are stabilized by cation-π interactions with lysine 16 and hydrogen bonds formed through the amide carbonyl oxygen. Furthermore, the benzothiophene (B83047) ring itself can engage in stabilizing π-π stacking interactions with histidine 13, contributing to the inhibition of further aggregation. A patent has also described nitrogen-containing fused heterocyclic compounds, including benzothiophene-2-carboxamide derivatives, as inhibitors of beta-amyloid production.
Inhibition of Specific Enzyme Activities (e.g., Deoxyhypusine Synthase, SUMO-Specific Proteases (SENPs))
The benzothiophene-2-carboxamide framework has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors.
Deoxyhypusine Synthase (DHS): The post-translational modification of eukaryotic initiation factor 5A (eIF5A) by the addition of a hypusine residue is essential for cell proliferation. Deoxyhypusine synthase (DHS) catalyzes the first step in this process and is a target for anti-cancer and anti-parasitic drug development. A derivative, 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide, has been identified as a potent allosteric inhibitor of human DHS with an IC50 value of 0.062 µM. This compound acts at a novel allosteric site, inducing a conformational change in the enzyme that is distinct from the action of spermidine mimetics. However, this potent inhibitor of human DHS showed only weak activity against the DHS from the malaria parasite Plasmodium falciparum, with IC50 values of 46.1 µM for the Dd2 strain and 51.5 µM for the 3D7 strain, highlighting significant structural differences in the allosteric site between the human and parasite enzymes.
SUMO-Specific Proteases (SENPs): SUMOylation is a dynamic and reversible post-translational modification that regulates the function of numerous proteins. SUMO-specific proteases (SENPs) are responsible for deconjugating SUMO from target proteins, and their dysregulation is implicated in various diseases, including cancer. Benzothiophene-2-carboxamide derivatives have been identified as a new class of SENP inhibitors. Through structure-based virtual screening and quantitative FRET-based assays, a series of inhibitors were designed. Optimization of a hit compound led to derivatives with submicromolar inhibitory activity and selectivity within the SENP family. For example, one derivative demonstrated an IC50 as low as 0.56 μM and another showed 33-fold selectivity for SENP2 over SENP5.
| Target Enzyme | Inhibitor Class | Specific Example | IC50 Value | Reference |
| Deoxyhypusine Synthase (human) | Benzothiophene-2-carboxamide derivative | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 0.062 µM | |
| SUMO-Specific Protease 2 (SENP2) | Benzothiophene-2-carboxamide derivative | Not specified | 0.56 µM |
Probes for Studying Cellular Processes (e.g., Hypusination)
The process of hypusination, critical for the activation of eIF5A, is a key area of investigation in cell biology. While specific probes based on the this compound structure for directly studying hypusination are not extensively documented, the development of inhibitors for the enzymes involved, such as DHS, provides crucial tools for dissecting this pathway. By using potent and selective inhibitors like 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide, researchers can pharmacologically perturb the hypusination process and observe the downstream cellular consequences. This allows for the elucidation of the roles of eIF5A and hypusination in various cellular functions and disease states.
Design Principles for Targeted Molecular Interventions
The design of targeted molecular interventions based on the benzothiophene-2-carboxamide scaffold relies on several key principles. The rigid benzothiophene core serves as a stable platform for the precise spatial arrangement of functional groups that can engage in specific interactions with biological targets. Structure-activity relationship (SAR) studies on derivatives have revealed that substitutions at various positions on the benzothiophene ring and the carboxamide nitrogen can significantly influence potency and selectivity. For instance, in the development of SENP inhibitors, the identification of an unoccupied hydrophobic pocket in the target enzyme guided the design of derivatives with enhanced inhibitory activity. Similarly, the discovery of an allosteric binding site on DHS prompted the synthesis of a new series of inhibitors with a mechanism of action distinct from that of active site-directed inhibitors. The ability to modulate properties such as lipophilicity and hydrogen bonding potential through chemical modification allows for the optimization of pharmacokinetic and pharmacodynamic profiles.
Materials Science and Functional Materials Development
The unique electronic and structural characteristics of the benzothiophene moiety also make it an attractive component in the field of materials science.
Utilization as Building Blocks for Specialized Polymers and Advanced Materials
Potential in Electronics and Nanotechnology Applications
The benzothiophene scaffold is a key component in the design of organic semiconductors, which are integral to the development of flexible and large-area electronic devices. The electronic properties of benzothiophene derivatives can be finely tuned through chemical modifications, influencing their performance in applications such as organic field-effect transistors (OFETs).
The introduction of functional groups to the benzothiophene core significantly impacts the material's processability, crystallographic properties, and electronic characteristics. For instance, the presence of a bromine atom offers a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex conjugated systems with tailored optoelectronic properties. The carboxamide group, being electron-withdrawing, can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This modulation of energy levels is crucial for optimizing charge injection and transport in organic electronic devices.
While direct studies on this compound for these applications are not yet prevalent, research on analogous benzothiophene derivatives provides strong indications of its potential. For example, various benzothiophene derivatives have been successfully synthesized and utilized as solution-processable small molecular organic semiconductors for OFETs mdpi.comrawdatalibrary.net. The performance of these devices, including charge carrier mobility and on/off current ratios, is highly dependent on the molecular structure and intermolecular interactions, which are influenced by substituents like the bromo and carboxamide groups.
The impact of different functional groups on the performance of benzothiophene-based transistors is an active area of research. Studies on other derivatives have shown that careful selection of substituents can lead to materials with high charge carrier mobility and stability nih.govmdpi.comrsc.org. Therefore, this compound represents a promising candidate for further investigation in the field of organic electronics.
Table 1: Potential Influence of Functional Groups on Benzothiophene-based Organic Semiconductors
| Functional Group | Potential Effect on Electronic Properties | Reference |
| Bromine | Provides a site for further chemical modification to extend conjugation and tune electronic properties. | mdpi.com |
| Carboxamide | Can act as an electron-withdrawing group, influencing HOMO/LUMO energy levels and improving air stability. | researchgate.net |
| Alkyl Chains | Improve solubility for solution-based processing of electronic devices. | nih.gov |
Design of SERS-Active Substrates for Advanced Spectroscopic Biosensor Applications
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used for detecting molecules at very low concentrations. The enhancement of the Raman signal is achieved by adsorbing the analyte onto a nanostructured metallic surface, known as a SERS-active substrate mdpi.comlatrobe.edu.au. The design of these substrates and the choice of molecules to functionalize them are critical for achieving high sensitivity and selectivity.
Thiophene-containing compounds are of interest for SERS applications due to the sulfur atom's affinity for noble metal surfaces like gold and silver, which are commonly used as SERS substrates. This affinity can facilitate the formation of a stable and well-ordered monolayer of the thiophene (B33073) derivative on the nanoparticle surface, which is crucial for reproducible SERS signals.
While there is no direct research on the use of this compound for SERS applications, its structural features suggest potential utility in this area. The benzothiophene moiety can interact with the metal surface, and the carboxamide group could potentially participate in hydrogen bonding, influencing the orientation and packing of the molecules on the substrate. Furthermore, the bromine atom could serve as a spectroscopic marker or be replaced with other functional groups to tailor the molecule's interaction with specific analytes, paving the way for the development of selective biosensors nih.govmdpi.comtorvergata.it.
The development of SERS-based biosensors often involves the functionalization of nanoparticles with molecules that can specifically bind to a target analyte. The versatile chemistry of this compound could allow for its incorporation into more complex molecular designs aimed at creating highly specific and sensitive SERS-based biosensors.
Contribution to Heterocyclic Compound Libraries for Research Screening
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The synthesis of diverse libraries of these compounds is a cornerstone of modern drug discovery and materials science research. High-throughput screening of these libraries allows for the rapid identification of molecules with desired biological or material properties nih.gov.
The benzothiophene carboxamide scaffold is recognized as a valuable core structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities, including as antihypertriglyceridemic agents and kinase inhibitors nih.govresearchgate.net. The synthesis of libraries based on this scaffold is therefore a promising strategy for the discovery of new therapeutic agents.
This compound is an excellent starting material for the generation of such libraries. The bromine atom at the 4-position provides a convenient handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the systematic variation of substituents at this position, leading to a large number of structurally related compounds. Similarly, the carboxamide group at the 2-position can be modified, for example, by reaction with different amines, further expanding the chemical space of the library mdpi.comscispace.com.
The systematic synthesis and screening of a library of compounds derived from this compound could lead to the identification of new lead compounds for drug development or novel materials with interesting electronic or optical properties.
Future Research Directions for 4 Bromo 1 Benzothiophene 2 Carboxamide
Development of Novel Synthetic Routes and Sustainable Methodologies
The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research in the synthesis of 4-Bromo-1-benzothiophene-2-carboxamide and its analogs should prioritize the development of novel and sustainable routes that offer advantages in terms of atom economy, reduced waste, and milder reaction conditions.
Current synthetic strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste. To address these limitations, researchers are encouraged to explore innovative approaches such as:
Palladium-Catalyzed C-H Activation/Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the benzothiophene (B83047) core, bypassing the need for pre-functionalized starting materials. Future work could focus on developing selective C-H activation protocols to introduce diverse substituents at various positions of the this compound scaffold. A one-pot, two-step process involving in-situ generation of enethiolate salts followed by intramolecular C-H functionalization-arylthiolation has shown promise for creating multisubstituted benzo[b]thiophenes. nih.gov This approach, compatible with a range of substituents, could be adapted for the synthesis of complex derivatives. nih.gov
Visible-Light Photocatalysis: This burgeoning field offers a green and efficient alternative to traditional synthetic methods. Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light and an organic dye catalyst, presents a metal-free and mild route to substituted benzothiophenes. acs.orgorganic-chemistry.orgacs.org Investigating the application of this methodology for the synthesis of 4-bromo-2-carboxamide substituted benzothiophenes could lead to more sustainable production methods.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, improved reproducibility, and facile scalability. The development of a continuous flow process for the synthesis of this compound could streamline its production and make it more accessible for further research and development.
The following table summarizes potential sustainable synthetic methodologies for future exploration:
| Methodology | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-H Activation | High atom economy, reduced steps | Catalyst development for regioselectivity, substrate scope expansion |
| Visible-Light Photocatalysis | Use of renewable energy, mild conditions | Catalyst design, optimization of reaction parameters |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of flow parameters |
Exploration of New Chemical Transformations and Reactivity Profiles
The presence of both a bromine atom and a carboxamide group on the benzothiophene scaffold of this compound provides a rich platform for exploring novel chemical transformations. Future research should aim to systematically investigate the reactivity of these functional groups, both independently and in concert, to unlock new synthetic pathways and access diverse molecular architectures.
Key areas for exploration include:
Cross-Coupling Reactions: The bromine atom at the 4-position is a prime handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the C4-position, allowing for the synthesis of libraries of compounds with diverse electronic and steric properties. Conditions for regioselective double Suzuki couplings on di-brominated thiophenes have been identified, suggesting that sequential couplings on polyhalogenated benzothiophenes are feasible. nih.gov
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the introduction of various primary and secondary amines at the C4-position, leading to the synthesis of novel aminobenzothiophene derivatives with potential biological activity. wikipedia.orglibretexts.org The development of fourth-generation catalysts has expanded the scope of this reaction to include a wide array of aryl halides and amines. nih.gov
Carbonylative Couplings: Palladium-catalyzed carbonylative Suzuki-Miyaura reactions could be employed to introduce ketone functionalities, further expanding the synthetic utility of the 4-bromo substituent. nih.gov
Transformations of the Carboxamide Group: The carboxamide at the 2-position can be subjected to a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the amine, or conversion to other functional groups such as nitriles or esters. These transformations would provide access to a new set of building blocks for further derivatization.
Synergistic Reactivity: Investigating the interplay between the bromo and carboxamide groups could lead to the discovery of novel intramolecular cyclization reactions or other tandem transformations, providing rapid access to complex polycyclic systems.
The following table outlines potential chemical transformations for future investigation:
| Reaction Type | Reagents and Conditions | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | 4-Aryl-1-benzothiophene-2-carboxamides |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 4-Amino-1-benzothiophene-2-carboxamides |
| Hydrolysis of Carboxamide | Acid or base | 4-Bromo-1-benzothiophene-2-carboxylic acid |
| Reduction of Carboxamide | Reducing agents (e.g., LiAlH4) | (4-Bromo-1-benzothiophen-2-yl)methanamine |
Advanced Computational Modeling for Structure-Property Relationship Elucidation
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of molecules, thereby guiding experimental efforts. Future research on this compound should leverage advanced computational modeling techniques to elucidate its structure-property relationships, paving the way for the rational design of new materials and biologically active compounds.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound and its derivatives. researchgate.netekb.eg These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and potential for charge transport in organic electronic devices. Theoretical UV-Visible spectra can be computed using Time-Dependent DFT (TD-DFT) to understand their electronic absorption properties. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives exhibiting biological activity, QSAR modeling can be used to establish a mathematical relationship between their structural features and their observed activity. nih.gov This can help identify key molecular descriptors that are important for activity and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as enzymes or receptors. researchgate.net This can provide valuable information about binding modes and help in the design of targeted inhibitors.
The following table details computational methods and their potential applications:
| Computational Method | Property to be Studied | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals | Predicting reactivity, designing materials with desired electronic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and biological activity | Guiding the design of more potent drug candidates |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions | Understanding drug-target interactions, designing targeted inhibitors |
Design of Targeted Molecular Probes for Chemical Biology Systems
The benzothiophene scaffold is a known fluorophore, and its derivatives have been explored as fluorescent probes. nih.gov The presence of a bromine atom in this compound provides a convenient handle for the attachment of various recognition moieties, making it an attractive scaffold for the design of targeted molecular probes for applications in chemical biology.
Future research in this area should focus on:
Development of "Turn-On" Fluorescent Probes: By strategically modifying the 4-position, it is possible to design probes where the fluorescence is initially quenched and is "turned on" upon interaction with a specific analyte or enzymatic activity. For example, the bromine atom could be replaced with a group that is cleaved by a specific enzyme, leading to a change in the electronic properties of the benzothiophene core and a subsequent increase in fluorescence.
Probes for Specific Analytes: The carboxamide group can be modified to incorporate recognition units for specific analytes of biological interest, such as metal ions, reactive oxygen species, or specific biomolecules. A benzothiophene-based fluorescent probe has been developed for the dual detection of polarity and cyanide. nih.gov
Probes for Cellular Imaging: By appending targeting ligands or cell-penetrating peptides, this compound-based probes can be directed to specific cellular compartments or cell types, enabling the visualization of biological processes in living systems. The development of fluorophores with aggregation-induced emission (AIE) properties based on dibenzothiophene-S,S-dioxide units has shown promise for fluorescence imaging. rsc.orgrsc.org
The following table highlights potential designs for molecular probes:
| Probe Type | Design Strategy | Potential Application |
| Enzyme-Activated Probe | Attachment of an enzyme-cleavable group at the 4-position | Detection of specific enzyme activity in biological systems |
| Analyte-Specific Probe | Modification of the carboxamide with a recognition moiety | Sensing of metal ions, reactive oxygen species, etc. |
| Cellular Imaging Probe | Conjugation with targeting ligands or cell-penetrating peptides | Visualization of specific cellular structures or processes |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Bromo-1-benzothiophene-2-carboxamide?
- Methodology : A typical synthesis involves multi-step reactions starting from benzothiophene derivatives. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–25°C). Subsequent carboxamide formation may employ coupling reagents like HATU or EDCI with ammonia or amines. Structural analogs, such as 4-Bromo-2-thiophene carboxaldehyde, highlight the use of Pd-catalyzed cross-coupling for functionalization .
- Validation : Monitor reaction progress via TLC or HPLC and confirm purity (>98%) using techniques like NMR (¹H/¹³C) and HRMS .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze ¹H/¹³C spectra to confirm substituent positions (e.g., bromine at C4, carboxamide at C2).
- HRMS : Verify molecular weight (e.g., C₉H₆BrNOS requires exact mass 254.94 g/mol).
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related brominated benzothiophenes .
- Purity : Ensure ≥95% purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for bromination efficiency, as seen in analogous thiophene systems .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve carboxamide coupling yields .
- Temperature control : Lower reaction temperatures (e.g., 0°C) may reduce side reactions during bromination .
- Data Analysis : Use DOE (Design of Experiments) to identify critical parameters affecting yield, such as reagent stoichiometry or reaction time .
Q. How to address contradictory data in regioselectivity studies of brominated benzothiophenes?
- Methodology :
- Competitive experiments : Compare bromination outcomes of 1-benzothiophene vs. 2-substituted analogs to assess electronic/steric effects.
- Computational modeling : Employ DFT calculations to predict bromine’s preferential position (C4 vs. C5) based on frontier molecular orbitals .
Q. What strategies mitigate side-product formation during carboxamide synthesis?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during bromination .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) to isolate the target compound .
- In-situ monitoring : Utilize LC-MS to detect intermediates and adjust reaction conditions dynamically .
Data Interpretation and Experimental Design
Q. How to design a stability study for this compound under varying pH conditions?
- Methodology :
- Buffer systems : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and incubate the compound at 25°C/40°C.
- Analysis : Quantify degradation via HPLC-UV at intervals (0, 24, 48 hrs). Compare with analogs like 4-Bromo-2-chlorophenol, which showed pH-dependent hydrolysis .
- Statistical tools : Apply kinetic modeling (e.g., first-order decay) to estimate half-lives .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
